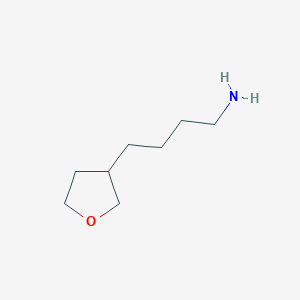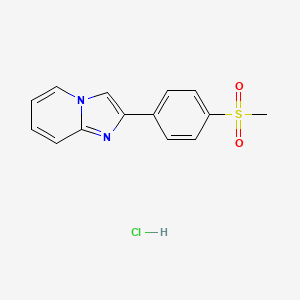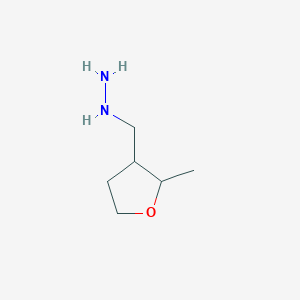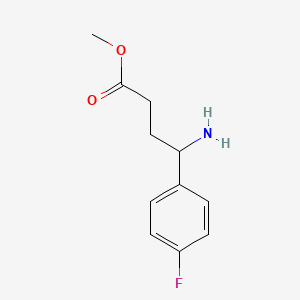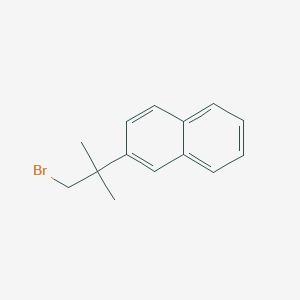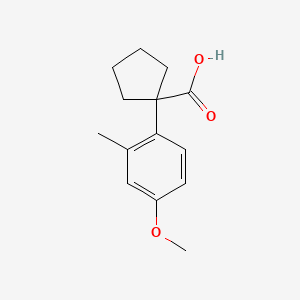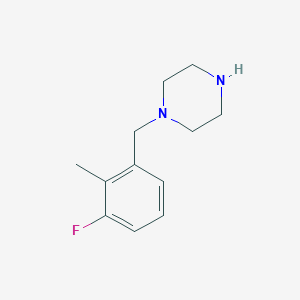
1-(3-Fluoro-2-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl ring, which is further connected to a piperazine moiety.
准备方法
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products. Another method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step. Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve large-scale production efficiently .
化学反应分析
1-(3-Fluoro-2-methylbenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
1-(3-Fluoro-2-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference material in forensic laboratories.
Biology: The compound is studied for its potential effects on the central and autonomic nervous systems, blood pressure, and smooth muscle function.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and as potential drug candidates for various diseases.
作用机制
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission and the paralysis of parasites. This mechanism is particularly useful in the treatment of parasitic infections. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects .
相似化合物的比较
1-(3-Fluoro-2-methylbenzyl)piperazine can be compared with other similar piperazine derivatives, such as:
3-Methylbenzylpiperazine: This compound lacks the fluorine atom and has different pharmacological properties.
1-Benzylpiperazine: Known for its stimulant effects, it differs in the substitution pattern on the benzyl ring.
1-(4-Fluorobenzyl)piperazine: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
属性
分子式 |
C12H17FN2 |
|---|---|
分子量 |
208.27 g/mol |
IUPAC 名称 |
1-[(3-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI 键 |
JVDOHFGABPNEGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1F)CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






